

An In-depth Technical Guide to the Chemical Structure and Synthesis of Brodimoprim

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Brodimoprim is a synthetic broad-spectrum antibacterial agent belonging to the diaminopyrimidine class of drugs. It is a structural analogue of trimethoprim with a bromine substitution on the benzyl ring, which enhances its lipophilicity and antibacterial activity. **Brodimoprim** is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. This inhibition disrupts the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids and some amino acids, ultimately leading to bacteriostasis. This guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of **Brodimoprim**, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Properties

Brodimoprim, with the systematic IUPAC name 5-[(4-Bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a well-characterized diaminopyrimidine derivative.[1] Its chemical structure is distinguished by a 2,4-diaminopyrimidine ring linked via a methylene bridge to a 4-bromo-3,5-dimethoxybenzyl moiety.

Caption: Chemical structure of **Brodimoprim**.

Table 1: Physicochemical and Identification Properties of **Brodimoprim**

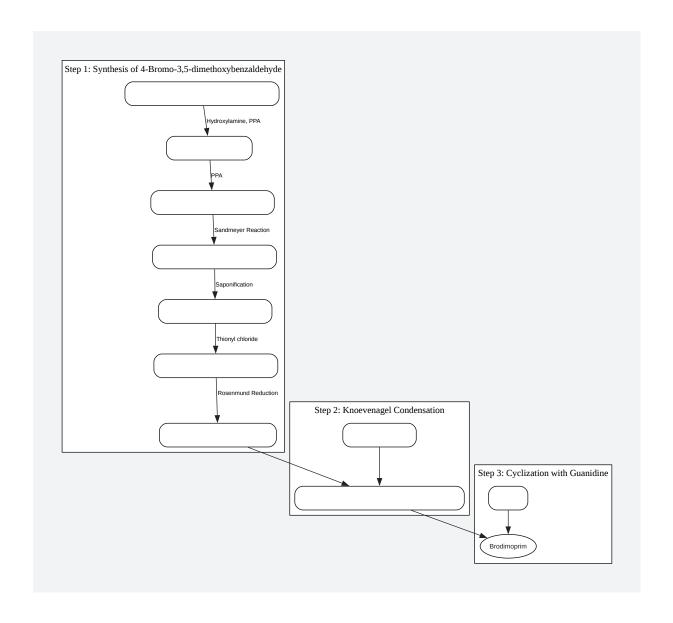


Property	Value	Reference
IUPAC Name	5-[(4-Bromo-3,5- dimethoxyphenyl)methyl]pyrimi dine-2,4-diamine	[1]
CAS Number	56518-41-3	[1]
Molecular Formula	C13H15BrN4O2	[1]
Molecular Weight	339.19 g/mol	
Melting Point	225-228 °C	[1]
рКа	7.15	

Synthesis of Brodimoprim

The synthesis of **Brodimoprim** is a multi-step process that begins with the preparation of the key intermediate, 4-Bromo-3,5-dimethoxybenzaldehyde, followed by a Knoevenagel condensation and subsequent cyclization with guanidine.





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Caption: Synthetic pathway of **Brodimoprim**.



Experimental Protocols

Step 1: Synthesis of 4-Bromo-3,5-dimethoxybenzaldehyde

A detailed synthesis of the aldehyde intermediate involves several stages starting from Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate.[1]

- Formation of Hydroxamide: Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate is treated with hydroxylamine in polyphosphoric acid (PPA) to yield the corresponding hydroxamide.
- Rearrangement to Amine: Further treatment with PPA facilitates a rearrangement to form methyl 4-amino-3,5-dimethoxybenzoate.
- Sandmeyer Reaction: The amino group is converted to a bromine atom via a Sandmeyer reaction, yielding methyl 4-bromo-3,5-dimethoxybenzoate.
- Saponification: The ester is hydrolyzed to 4-Bromo-3,5-dimethoxybenzoic acid.
- Acid Chloride Formation: The carboxylic acid is converted to the more reactive 4-Bromo-3,5dimethoxybenzoyl chloride using thionyl chloride.
- Rosenmund Reduction: The benzoyl chloride is selectively reduced to 4-Bromo-3,5-dimethoxybenzaldehyde. An alternative, single-step reduction from the ester using diisobutylaluminium hydride (DIBAL) can also be employed.

Step 2: Knoevenagel Condensation

The synthesized 4-Bromo-3,5-dimethoxybenzaldehyde undergoes a Knoevenagel condensation with 3-Methoxypropionitrile.[1] This reaction typically involves a basic catalyst and results in the formation of 3-methoxy-2-(4-bromo-3,5-dimethoxybenzyl)acrylonitrile.

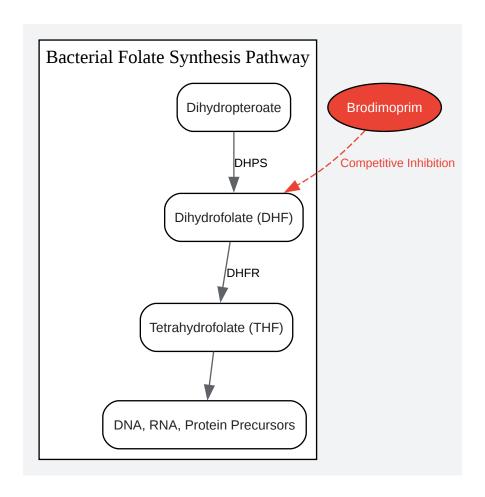
Step 3: Cyclization with Guanidine

The final step is the condensation of the acrylonitrile derivative with guanidine.[1] This cyclization reaction forms the 2,4-diaminopyrimidine ring, yielding the final product, **Brodimoprim**.



Mechanism of Action

Brodimoprim exerts its antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the bacterial folate synthesis pathway.[2][3] This pathway is essential for the production of tetrahydrofolate (THF), a cofactor required for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.



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Caption: Mechanism of action of **Brodimoprim**.

The inhibition of DHFR by **Brodimoprim** is competitive with the natural substrate, dihydrofolate (DHF). **Brodimoprim** exhibits a significantly higher affinity for bacterial DHFR than for the mammalian counterpart, which accounts for its selective toxicity against bacteria.

Quantitative Data In Vitro Activity



Brodimoprim demonstrates potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its efficacy is often two- to threefold greater than that of trimethoprim against various bacterial dihydrofolate reductases.[4][5]

Table 2: IC50 Values of **Brodimoprim** against Dihydrofolate Reductase (DHFR)

Enzyme Source	IC50 (nM)	Fold-increase in activity vs. Trimethoprim	Reference
Escherichia coli	~1.5	~2-3x	[4][5]
Staphylococcus aureus	~2.0	~2-3x	[4][5]
Nocardia asteroides	Lower than Trimethoprim	Higher affinity	[4][5]
Rat Liver (for comparison)	>30,000	-	[4]

Table 3: Minimum Inhibitory Concentrations (MIC) of **Brodimoprim** against Various Bacterial Strains



Bacterial Strain	MIC Range (μg/mL)	Reference
Streptococcus pyogenes	0.08 - 0.63	[6]
Salmonella sp.	0.08 - 0.63	[6]
Methicillin-susceptible S. aureus (MSSA)	0.08 - 0.63	[6]
Enterococcus faecalis	0.08 - 0.63	[6]
Escherichia coli	1.02 - 2.67	[6]
Methicillin-resistant S. aureus (MRSA)	1.02 - 2.67	[6]
Haemophilus influenzae	Low MICs reported	[7]
Legionella pneumophila	Low MICs reported	[7]
Streptococcus pneumoniae (penicillin-susceptible)	Low MICs reported	[7]

Pharmacokinetic Properties

Brodimoprim exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long elimination half-life, which allows for once-daily dosing.[8][9]

Table 4: Pharmacokinetic Parameters of **Brodimoprim** in Humans (400 mg oral dose)



Parameter	Value	Reference
Cmax (serum)	2.9 ± 0.6 mg/L	[10]
Tmax (serum)	5.6 h	[10]
Elimination Half-life (t1/2β) (serum)	32.3 ± 4.1 h	[10]
Oral Bioavailability	80-90%	[9]
Penetration into skin blister fluid (AUC ratio)	61%	[10]
Mean recovery in urine (24h)	3.4%	[11]

Conclusion

Brodimoprim is a potent diaminopyrimidine antibacterial with a well-defined chemical structure and a clear mechanism of action. Its synthesis is achievable through established organic chemistry routes. The quantitative data on its in vitro activity and pharmacokinetic profile underscore its efficacy against a wide range of bacterial pathogens and its suitability for clinical use. This technical guide provides a foundational resource for researchers and professionals in the field of drug development and infectious diseases. Further research could focus on the development of novel analogues with enhanced activity against resistant strains and improved pharmacokinetic profiles.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Synthesis of Brodimoprim]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667867#brodimoprim-chemical-structure-and-synthesis]

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